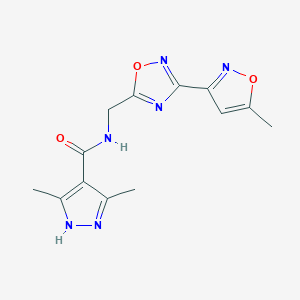

![molecular formula C22H22N4O4S B2765880 N-([2,3'-联吡啶]-5-基甲基)-4-(吗啉磺酰)苯甲酰胺 CAS No. 2034478-78-7](/img/structure/B2765880.png)

N-([2,3'-联吡啶]-5-基甲基)-4-(吗啉磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

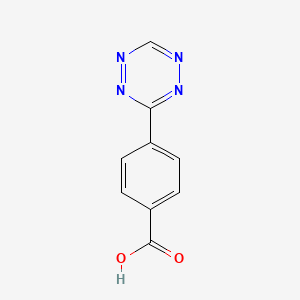

“N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a carboxylic acid amide derived from benzoic acid . The benzamide moiety is known to have a nitrogen atom attached to a carbonyl carbon atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, the Buchwald-Hartwig Cross Coupling Reaction is a palladium-catalyzed synthesis of aryl amines, which could potentially be used in the synthesis of this compound . Another reaction that might be relevant is the Schmidt Reaction, which involves the reaction of a primary amide with a halogen in a strongly basic aqueous medium to convert the amide into a primary amine .Molecular Structure Analysis

The molecular structure of a compound like “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would be complex due to the presence of multiple functional groups. Dispersion-corrected density functional calculations can be used to rationalize the subtle differences in the molecular interactions in benzamide crystals . The potential energy of the different polymorph structures is dominated by the interplay between intermolecular attraction and molecular torsion/deformation .Chemical Reactions Analysis

The chemical reactions involving “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on the specific conditions and reagents used. As mentioned earlier, the Buchwald-Hartwig Cross Coupling Reaction and the Schmidt Reaction could potentially be involved in its synthesis . Deep learning for chemical reaction prediction could also be a useful tool for predicting and ranking elementary reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure. For instance, benzamide has a density of 1.340 g/cm3 at 20 °C, a flash point of 180 °C, and a melting point of 128 - 129 °C . It also has a vapor pressure of less than 0.001 hPa at 50 °C . The presence of other functional groups in the molecule would likely alter these properties.科学研究应用

抗真菌活性

已合成并表征了具有与 N-([2,3'-联吡啶]-5-基甲基)-4-(吗啉磺酰基)苯甲酰胺相似的结构基序的 N-苯甲酰基-N'-二烷基硫脲衍生物及其 Co(III) 配合物。这些化合物对导致植物疾病的病原体表现出显着的抗真菌活性,说明了它们在保护农作物免受真菌感染的农业应用中的潜力 (周伟群等,2005)。

抗菌特性

一种源自邻甲苯酰氯和 2-氨基-4-甲基吡啶的化合物,其结构与查询化合物相似,已得到充分表征,并对革兰氏阳性和革兰氏阴性细菌表现出抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Farook Adam 等,2016)。

药用应用的合成与表征

对与查询化合物在结构上相关的 (2-吗啉基甲基)苯甲酰胺衍生物的研究已产生了新的药物组合物。这些研究重点关注这些化合物的合成和潜在医学应用,强调了它们在涉及胃排空减少的病症中的作用 (张良杰,2009)。

抗肿瘤活性

一项对 2-甲酰吡啶 N-氧化物的芳基磺酰腙的抗肿瘤(抗癌)活性的研究,该化合物与 N-([2,3'-联吡啶]-5-基甲基)-4-(吗啉磺酰基)苯甲酰胺共享相似的官能团,证明了显着的发现。这项研究通过探索此类化合物的结构修饰,为开发新的癌症治疗方法开辟了途径 (K. Agrawal & A. Sartorelli,1978)。

作用机制

The mechanism of action of “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific use. For instance, N-substituted benzamides have been found to induce apoptosis in certain cell lines, suggesting a potential use in cancer treatment . The Hofmann Rearrangement, which involves the reaction of a primary amide with a halogen in a strongly basic aqueous medium, could potentially be involved in its mechanism of action .

安全和危害

The safety and hazards associated with “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure and use. For instance, benzamide is harmful if swallowed and is suspected of causing genetic defects . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . It should be stored locked up and away from heat .

未来方向

The future directions for “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific applications. For instance, it could potentially be used in the synthesis of new pharmaceuticals or other organic compounds. The development of new synthetic methods and the exploration of its potential uses in various fields could be areas of future research .

属性

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-22(25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19)18-4-6-20(7-5-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJPROIJEBKWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)

![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)

![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)